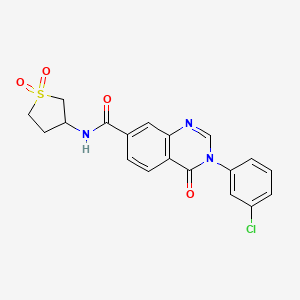
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” is a synthetic organic compound that belongs to the class of carbazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 8th position of the carbazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbazole ring, potentially converting it to a dihydrocarbazole derivative.
Substitution: Electrophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrocarbazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, carbazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Carbazole derivatives have been studied for their neuroprotective and anti-inflammatory properties, which could be relevant for treating neurological disorders and inflammatory diseases.
Industry
Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism of action of “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” would depend on its specific biological target. Generally, carbazole derivatives interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
The unique combination of the carbazole and pyran rings, along with the specific substituents, gives “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” distinct chemical and biological properties
属性
分子式 |
C25H27ClN2O3 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC 名称 |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C25H27ClN2O3/c1-30-17-10-8-16(9-11-17)25(12-14-31-15-13-25)24(29)27-21-7-3-5-19-18-4-2-6-20(26)22(18)28-23(19)21/h2,4,6,8-11,21,28H,3,5,7,12-15H2,1H3,(H,27,29) |
InChI 键 |
IMXUHUCCCXSVBG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide](/img/structure/B12174648.png)

![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12174650.png)


![3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12174675.png)

![2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12174681.png)

![(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12174687.png)


![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B12174705.png)

